molecular formula C26H36N2O5 B1230511 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide

Cat. No.: B1230511
M. Wt: 456.6 g/mol
InChI Key: XJJDWEDQSMGTCV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide is a member of piperidines.

Scientific Research Applications

Antiulcer Properties

This compound has been investigated for its potential antiulcer activities. Specifically, certain acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which include the mentioned compound, have shown effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. This indicates a promising area of research in the treatment or management of ulcer-related conditions (Hosokami et al., 1992).

Synthesis and Cytotoxic Activity

Research into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involves the compound , demonstrates that these derivatives exhibit significant cytotoxic activities against various cancer cell lines. This highlights the compound's potential in developing anticancer treatments (Deady et al., 2003).

Antimicrobial and Anti-Proliferative Activities

A study on N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, related to the subject compound, revealed significant antimicrobial properties against pathogenic bacteria and fungi. Additionally, certain derivatives displayed potent anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).

Radioiodinated Analogues for Sigma Receptor Imaging

The compound has been used in the development of radioiodinated analogues for sigma receptor imaging. These analogues have shown promise in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT), indicating potential applications in diagnosing and studying various neurological conditions (Hirata et al., 2006).

Conjugate Addition and Intramolecular Acylation

The compound has also been involved in the synthesis of (-)-lasubine II through processes like conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones. This demonstrates its role in complex organic synthesis and potential for creating various bioactive molecules (Back & Hamilton, 2002).

Properties

Molecular Formula

C26H36N2O5

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C26H36N2O5/c1-27(14-12-19-8-10-22(30-2)24(15-19)32-4)26(29)21-7-6-13-28(18-21)17-20-9-11-23(31-3)25(16-20)33-5/h8-11,15-16,21H,6-7,12-14,17-18H2,1-5H3

InChI Key

XJJDWEDQSMGTCV-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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